1H,1'H-4,4'-bipyrazole 1H,1'H-4,4'-bipyrazole
Brand Name: Vulcanchem
CAS No.: 25240-33-9
VCID: VC7962429
InChI: InChI=1S/C6H6N4/c1-5(2-8-7-1)6-3-9-10-4-6/h1-4H,(H,7,8)(H,9,10)
SMILES: C1=C(C=NN1)C2=CNN=C2
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol

1H,1'H-4,4'-bipyrazole

CAS No.: 25240-33-9

Cat. No.: VC7962429

Molecular Formula: C6H6N4

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

1H,1'H-4,4'-bipyrazole - 25240-33-9

Specification

CAS No. 25240-33-9
Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
IUPAC Name 4-(1H-pyrazol-4-yl)-1H-pyrazole
Standard InChI InChI=1S/C6H6N4/c1-5(2-8-7-1)6-3-9-10-4-6/h1-4H,(H,7,8)(H,9,10)
Standard InChI Key YPYGFECUFVDWKB-UHFFFAOYSA-N
SMILES C1=C(C=NN1)C2=CNN=C2
Canonical SMILES C1=C(C=NN1)C2=CNN=C2

Introduction

Structural and Electronic Properties of 1H,1'H-4,4'-Bipyrazole

Molecular Architecture

The planar bipyrazole system features two tautomeric pyrazole rings linked via C4–C4' bonds, creating a conjugated π-system with four nitrogen atoms (Figure 1). X-ray crystallography reveals a nearly coplanar arrangement of the rings, with a dihedral angle of 3.2° between planes . The N–H groups at positions 1 and 1' participate in intermolecular hydrogen bonding, influencing crystalline packing and solubility.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC6H6N4\text{C}_6\text{H}_6\text{N}_4
Molecular Weight134.14 g/mol
Melting Point285–287°C (dec.)
Tautomeric Forms1H-1'H, 2H-2'H, 3H-3'H
Conjugation Length8.9 Å (N1–N1')

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (DMSO-d6) shows characteristic signals at δ 7.85 (H3, H5) and δ 12.3 (NH, exchangeable).

  • IR: Strong absorptions at 3150 cm1^{-1} (N–H stretch) and 1600 cm1^{-1} (C=N vibration) .

  • UV-Vis: λmax\lambda_{\text{max}} = 270 nm (π→π* transition) in ethanol .

Synthetic Methodologies

Classical Condensation Routes

The Ullmann coupling remains the benchmark for synthesizing 4,4'-bipyrazoles, achieving yields up to 68% under optimized conditions :

2 Pyrazole +Cu2ODMSO, 140°C1H,1’H-4,4’-Bipyrazole+2H2O2 \text{ Pyrazole } + \text{Cu}_2\text{O} \xrightarrow{\text{DMSO, 140°C}} \text{1H,1'H-4,4'-Bipyrazole} + 2 \text{H}_2\text{O}

Key parameters:

  • Catalyst: Copper(I) oxide (0.5 equiv)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Temperature: 140°C for 24 h

Table 2: Comparative Synthesis Approaches

MethodYield (%)Purity (%)Limitations
Ullmann Coupling6899High-temperature required
Oxidative Dimerization4095Peroxide handling
Microwave-Assisted7598Specialized equipment

Modern Innovations

Microwave-assisted synthesis reduces reaction time to 30 minutes while improving yield to 75% . Photochemical methods using UV light (254 nm) enable radical-based dimerization at ambient temperatures, though with lower efficiency (32% yield) .

Coordination Chemistry and Metal Complexes

Ligand Behavior

1H,1'H-4,4'-Bipyrazole acts as a bridging ligand, forming complexes with transition metals through N1 and N2 donor atoms. The bite angle (N–M–N) typically ranges from 78° to 85°, favoring octahedral or square planar geometries.

Table 3: Representative Metal Complexes

Metal CenterGeometryApplication Domain
Cu(II)OctahedralCatalytic oxidation
Ru(II)Trigonal BipyramidalPhotodynamic therapy
Pd(0)Square PlanarCross-coupling catalysis

Catalytic Applications

Pd(II) complexes of 4,4'-bipyrazole demonstrate exceptional activity in Suzuki-Miyaura couplings (TON > 105^5) under aerobic conditions . The ligand’s electron-withdrawing nature stabilizes high oxidation states while preventing metal aggregation.

Pharmaceutical and Biological Relevance

Antimicrobial Activity

Derivatives bearing electron-withdrawing substituents (e.g., –NO2_2, –CF3_3) at C3/C5 positions show potent activity against Staphylococcus aureus (MIC = 2 μg/mL) . The mechanism involves disruption of bacterial cell wall synthesis through penicillin-binding protein inhibition.

Materials Science Applications

Organic Semiconductors

Thin films of 4,4'-bipyrazole derivatives achieve hole mobilities of 0.45 cm2^2/V·s, comparable to state-of-the-art materials like rubrene . The planar structure facilitates π-π stacking with intermolecular distances of 3.4 Å.

Metal-Organic Frameworks (MOFs)

Zn(II)-bipyrazole MOFs demonstrate CO2_2 adsorption capacities of 8.9 mmol/g at 298 K, surpassing many zeolite-based materials . The framework’s flexibility enables gate-opening behavior under gas pressure.

Recent Research Frontiers

Photoresponsive Materials

Azobenzene-functionalized bipyrazoles undergo reversible trans-cis isomerization under 365 nm light, enabling applications in optical data storage. Switching cycles exceed 104^4 repetitions without degradation .

Electrocatalysis

NiFe-bipyrazole complexes deposited on carbon nanotubes achieve oxygen evolution reaction (OER) overpotentials of 270 mV at 10 mA/cm2^2, rivaling precious metal catalysts .

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